4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-aminophenyl)benzene: Another multi-functionalized aromatic compound with similar applications.
Hexa(4-aminobiphenyl)benzene: A closely related compound with slight structural differences.
Uniqueness
4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline stands out due to its high degree of functionalization and the presence of multiple amino groups, which enhance its reactivity and versatility in various applications .
Properties
Molecular Formula |
C42H36N6 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline |
InChI |
InChI=1S/C42H36N6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H,43-48H2 |
InChI Key |
NHWYHWCSDIIDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)N |
Origin of Product |
United States |
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